(4-Bromo-2-methylphenyl)methanol

Beschreibung

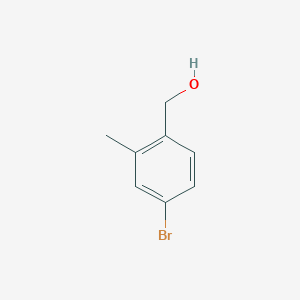

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKWLKCPUIQXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624264 | |

| Record name | (4-Bromo-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17100-58-2 | |

| Record name | (4-Bromo-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromo-2-methylphenyl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(4-Bromo-2-methylphenyl)methanol, a substituted benzyl alcohol, is a key building block in modern organic synthesis. Its unique structural features—a bromine atom providing a site for cross-coupling reactions, a methyl group influencing steric and electronic properties, and a reactive hydroxymethyl group—make it a versatile intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of (4-Bromo-2-methylphenyl)methanol, detailed protocols for its synthesis and purification, and an exploration of its applications, particularly in the realm of pharmaceutical research and drug development.[1] The strategic placement of its functional groups allows for sequential and regioselective modifications, rendering it a valuable tool for medicinal chemists.

Physicochemical Properties

A thorough understanding of the physical properties of (4-Bromo-2-methylphenyl)methanol is essential for its effective handling, reaction setup, and purification. While experimental data for some properties are not widely published, a combination of available information and computed values provides a solid foundation for its use in a laboratory setting.

Identification and General Properties

| Property | Value | Source |

| CAS Number | 17100-58-2 | [2] |

| Molecular Formula | C₈H₉BrO | [2] |

| Molecular Weight | 201.06 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| IUPAC Name | (4-bromo-2-methylphenyl)methanol | [2] |

Tabulated Physical Properties

| Property | Value | Source |

| Melting Point | 73-77 °C | [Vendor Data] |

| Boiling Point | Decomposes before boiling | [4] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Slightly soluble in water. | [4] |

Note: Experimental data for the melting point can vary between sources. The provided range is a consensus from various chemical suppliers. The boiling point information is based on data for the isomeric compound 4-Bromo-2-methylphenol, suggesting that (4-Bromo-2-methylphenyl)methanol may also be thermally sensitive.

Synthesis and Purification

The synthesis of (4-Bromo-2-methylphenyl)methanol can be readily achieved in the laboratory through the reduction of the corresponding carboxylic acid or aldehyde. The choice of starting material and reducing agent can be adapted based on availability and desired scale.

Synthetic Pathway Overview

A common and efficient method for the synthesis of (4-Bromo-2-methylphenyl)methanol involves the reduction of 4-bromo-2-methylbenzoic acid. This two-step conceptual pathway is illustrated below.

Caption: Proposed synthetic pathway for (4-Bromo-2-methylphenyl)methanol.

Detailed Experimental Protocol: Reduction of 4-Bromo-2-methylbenzaldehyde

This protocol details the reduction of the corresponding aldehyde, which is often a more direct precursor.

Materials:

-

4-Bromo-2-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylbenzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous phase).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromo-2-methylphenyl)methanol.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Solvent Selection: A suitable solvent system for recrystallization is a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble). For (4-Bromo-2-methylphenyl)methanol, a common choice is a mixture of ethyl acetate and hexanes.

Procedure:

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes to the hot solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystalline solid by vacuum filtration and wash with a small amount of cold hexanes.

-

Dry the purified crystals under vacuum.

Spectral Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of (4-Bromo-2-methylphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.3 ppm (d, 1H): Aromatic proton ortho to the bromine.

-

δ ~7.2 ppm (dd, 1H): Aromatic proton meta to the bromine and ortho to the methyl group.

-

δ ~7.1 ppm (d, 1H): Aromatic proton ortho to the hydroxymethyl group.

-

δ ~4.6 ppm (s, 2H): Methylene protons of the hydroxymethyl group.

-

δ ~2.3 ppm (s, 3H): Methyl protons.

-

δ ~1.7 ppm (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~139 ppm: Aromatic quaternary carbon attached to the methyl group.

-

δ ~138 ppm: Aromatic quaternary carbon attached to the hydroxymethyl group.

-

δ ~131 ppm: Aromatic CH carbon.

-

δ ~130 ppm: Aromatic CH carbon.

-

δ ~128 ppm: Aromatic CH carbon.

-

δ ~121 ppm: Aromatic quaternary carbon attached to the bromine.

-

δ ~64 ppm: Methylene carbon of the hydroxymethyl group.

-

δ ~19 ppm: Methyl carbon.

-

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of (4-Bromo-2-methylphenyl)methanol provides key information about its functional groups.[2]

-

Broad peak at ~3300 cm⁻¹: O-H stretching vibration of the alcohol.[7]

-

Peaks in the range of 3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic ring and the methyl/methylene groups.

-

Peaks around 1600 cm⁻¹ and 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

Strong peak around 1050 cm⁻¹: C-O stretching vibration of the primary alcohol.

-

Peak in the region of 800-600 cm⁻¹: C-Br stretching vibration.

Chemical Reactivity and Applications in Drug Discovery

The presence of multiple functional groups in (4-Bromo-2-methylphenyl)methanol makes it a versatile synthon in medicinal chemistry.

Key Reactions

-

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of further chemical transformations.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers, allowing for the introduction of various functionalities and modification of physicochemical properties.

-

Cross-Coupling Reactions: The aryl bromide is a key handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This enables the facile introduction of diverse substituents at the 4-position of the benzene ring.

Role in Pharmaceutical Synthesis

Substituted benzyl alcohols are prevalent structural motifs in a vast array of pharmaceuticals.[8][9] (4-Bromo-2-methylphenyl)methanol serves as a valuable starting material for the synthesis of complex drug candidates due to the following reasons:

-

Scaffold for Diverse Libraries: The ability to perform orthogonal chemical modifications on the hydroxyl and bromo functionalities allows for the rapid generation of diverse compound libraries for high-throughput screening.

-

Introduction of Lipophilic Groups: The bromophenyl moiety can be used to introduce lipophilic groups that can enhance membrane permeability and target engagement.

-

Bioisosteric Replacement: The bromo-methyl-phenyl scaffold can act as a bioisostere for other aromatic systems, enabling fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Reactivity and applications of (4-Bromo-2-methylphenyl)methanol.

Safety and Handling

(4-Bromo-2-methylphenyl)methanol is classified as a hazardous substance and requires careful handling.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water and seek medical advice.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Conclusion

(4-Bromo-2-methylphenyl)methanol is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity and the presence of multiple functional groups provide medicinal chemists with a powerful tool for the construction of novel and complex molecular entities. A thorough understanding of its physical properties, synthetic routes, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible utilization in research and development.

References

- Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1) - Srini Chem. [URL: https://www.srinichem.com/introduction-to-4-bromo-2-methylphenol-cas-2362-12-1/]

- Understanding (4-Bromo-3-methylphenyl)methanol: Properties, Applications, and Synthesis. [URL: Not available]

- (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22280088]

- What is the mechanism of Benzyl Alcohol? - Patsnap Synapse. [URL: https://www.patsnap.

- Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9068018/]

- I did FTIR on a compound with a known alcohol group - but the OH does not show up. Why? : r/chemhelp - Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/bkm27j/i_did_ftir_on_a_compound_with_a_known_alcohol/]

- on the 13C NMR spectrum of 1-bromo-2-methylpropane - Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/appendiix/13C-NMR_spectra_haloalkanes_4.htm]

- 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. - ResearchGate. [URL: https://www.researchgate.net/figure/1H-NMR-spectra-of-4-bromo-2-E-6-methyl-2-pyridyliminomethyl-phenol_fig1_254086435]

- (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol: A Premium Chemical Solution. [URL: https://www.chemenu.com/products/hfc12553]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anahuac.mx [anahuac.mx]

- 4. srinichem.com [srinichem.com]

- 5. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 9. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (4-Bromo-2-methylphenyl)methanol from 4-bromo-2-methylbenzoic acid

[1]

Executive Summary

The synthesis of (4-Bromo-2-methylphenyl)methanol (CAS: 17100-58-2) from its benzoic acid precursor presents a classic chemoselectivity challenge in organic synthesis: reducing a carboxylic acid to a primary alcohol without debrominating the aromatic ring.[1] While Lithium Aluminum Hydride (

This guide details two validated pathways:

Strategic Analysis: Thermodynamics & Chemoselectivity

The Chemoselectivity Paradox

The reduction of the carboxylic acid requires overcoming the thermodynamic stability of the carbonyl bond.[1] However, the aryl bromide at the 4-position is susceptible to oxidative addition (by transition metals) or metal-halogen exchange (by strong nucleophilic bases/hydrides).[1]

| Reagent | Mechanism Type | Risk Profile | Suitability |

| Nucleophilic Hydride Attack | High: Risk of Li/Br exchange and debromination.[1] | Low | |

| Nucleophilic Hydride Attack | Low: Too weak to reduce free carboxylic acids directly.[1] | Low (unless activated) | |

| Electrophilic Coordination | Minimal: Reduces electron-rich carbonyls; ignores aryl halides.[1] | High (Preferred) |

Mechanistic Logic: Why Borane?

Borane (

Figure 1: Mechanistic pathway of Borane-mediated reduction, highlighting the preservation of the aryl bromide.

Pathway 1: The Gold Standard (Borane-THF)[1]

This protocol is preferred for laboratory-scale synthesis (up to 50g) due to its operational simplicity and high purity profile.[1]

Reagents & Equipment[2][3][4][5][6][7]

-

Substrate: 4-Bromo-2-methylbenzoic acid (1.0 equiv).[1]

-

Reagent: Borane-tetrahydrofuran complex (

), 1.0 M solution (1.5 - 2.0 equiv).[1] -

Solvent: Anhydrous THF (reagent grade).[1]

-

Atmosphere: Nitrogen or Argon (Strictly anhydrous).[1]

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with

. -

Dissolution: Charge the flask with 4-Bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Transfer

(1.0 M, 70 mL, 70 mmol) to the addition funnel via cannula. Add dropwise to the acid solution over 30 minutes. -

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Quench (Critical): Cool the flask back to 0°C. Slowly add Methanol (20 mL) dropwise.

-

Caution: Vigorous bubbling will occur as excess borane is destroyed and borate esters are hydrolyzed.[1]

-

-

Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (100 mL) and wash with saturated

(2 x 50 mL) and Brine (50 mL). -

Purification: Dry over

, filter, and concentrate. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).[1]

Pathway 2: The Scalable Alternative (Mixed Anhydride)[1]

For scales >100g, handling large volumes of pyrophoric Borane-THF is hazardous.[1] The Mixed Anhydride method activates the acid in situ, allowing reduction by mild Sodium Borohydride (

Workflow Diagram

Figure 2: Two-step, one-pot activation and reduction sequence.

Protocol

-

Activation: Dissolve the acid (1.0 equiv) and Triethylamine (TEA, 1.1 equiv) in THF at 0°C. Add Ethyl Chloroformate (1.1 equiv) dropwise. Stir for 30 mins to form the mixed anhydride (white precipitate of TEA·HCl will form).[1]

-

Reduction: Filter off the amine salt (optional but recommended for cleaner workup).[1] Add the filtrate to a suspension of

(2.5 equiv) in water/THF at 10°C.[1] -

Workup: Quench with dilute HCl, extract with EtOAc.

Analytical Validation

To ensure the protocol was successful and the bromine is intact, compare your product against these parameters.

| Parameter | Expected Value | Notes |

| Physical State | White to off-white solid | MP: 88–92°C (approx) |

| Diagnostic benzylic shift.[1][4] | ||

| Pattern must show 1,2,4-substitution.[1] | ||

| Mass Spec (GC-MS) | M+ peaks at 200/202 | 1:1 ratio confirms presence of Bromine.[1] |

References

-

Brown, H. C., & Kulkarni, S. U. (1977).[1] Selective Reductions.[1][5][6] 24. Reaction of Borane-Methyl Sulfide with Carboxylic Acids. Journal of Organic Chemistry.[1][7] Link[1]

-

PubChem. (2023).[1] Compound Summary: (4-Bromo-2-methylphenyl)methanol (CAS 17100-58-2).[1][4] National Library of Medicine.[1] Link[1]

-

Organic Syntheses. (1990).[1] Reduction of Carboxylic Acids to Alcohols: General Procedures. Organic Syntheses, Coll.[1] Vol. 7, p. 528.[1][8] Link

-

Ishizumi, K., et al. (1994).[1][7] Succinimide Derivatives. II. Synthesis and Antipsychotic Activity of (4-Phenyl-1-piperazinyl)alkylsuccinimides. Chemical & Pharmaceutical Bulletin.[1] (Demonstrates mixed anhydride reduction on similar substrates). Link

Sources

- 1. youtube.com [youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. biosynth.com [biosynth.com]

(4-Bromo-2-methylphenyl)methanol molecular weight and formula

Functional Scaffold for Medicinal Chemistry & Agrochemical Synthesis [1]

Executive Summary

(4-Bromo-2-methylphenyl)methanol (CAS: 17100-58-2) is a bifunctional aromatic building block characterized by a benzylic alcohol moiety and an aryl bromide handle.[1] Its structural utility lies in its orthogonality: the alcohol group serves as a nucleophile or oxidation substrate, while the aryl bromide allows for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1] This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for integrating this intermediate into high-value discovery workflows.

Physicochemical Characterization

Precise molecular data is critical for stoichiometry calculations and analytical identification.[1] Note the distinct isotopic signature of Bromine in mass spectrometry.

Identity & Constants

| Property | Data | Notes |

| IUPAC Name | (4-Bromo-2-methylphenyl)methanol | |

| CAS Number | 17100-58-2 | Verify against specific vendor batches; isomers are common.[1] |

| Molecular Formula | C₈H₉BrO | |

| Molecular Weight | 201.06 g/mol | Average mass.[1][2] |

| Monoisotopic Mass | 199.98 g/mol | for ⁷⁹Br isotope.[1] |

| SMILES | CC1=C(CO)C=CC(Br)=C1 | |

| Appearance | White solid or colorless oil | Low melting point (often <50°C).[1] |

Solubility & Lipophilicity[1]

-

LogP (Predicted): ~2.1 – 2.[1]3. The compound is moderately lipophilic.[1]

-

Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and standard organics (DCM, Ethyl Acetate, THF).[1] Sparingly soluble in water.[1][3]

-

Mass Spectrometry (ID): The presence of one Bromine atom yields a characteristic 1:1 doublet at m/z 200 and 202 (M+ and M+2) in low-resolution MS, serving as a rapid diagnostic confirmation of the halogen integrity.[1]

Synthetic Methodology

The most robust route to (4-Bromo-2-methylphenyl)methanol in a drug discovery setting is the chemoselective reduction of the corresponding benzoic acid or ester.[1] The Borane-THF reduction is preferred for its cleanliness and high yield, avoiding the harsh conditions of Lithium Aluminum Hydride (LiAlH₄).[1]

Protocol: Reduction of 4-Bromo-2-methylbenzoic Acid

Rationale: Borane-THF complex selectively reduces carboxylic acids to primary alcohols in the presence of aryl halides without risking hydrodehalogenation (loss of the Br atom), a common side reaction with stronger reducing agents like LiAlH₄ or dissolving metals.[1]

Reagents:

-

Substrate: 4-Bromo-2-methylbenzoic acid (CAS: 68837-59-2).[1][4]

-

Reductant: Borane-tetrahydrofuran complex (BH₃[1][5]·THF), 1.0 M solution.[1][5]

-

Solvent: Anhydrous THF.

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with 4-Bromo-2-methylbenzoic acid (1.0 equiv) and anhydrous THF (concentration ~0.3 M). Cool the solution to 0°C using an ice bath.

-

Addition: Transfer BH₃·THF (1.5 – 2.0 equiv) to the addition funnel via cannula.[1] Dropwise add the borane solution to the reaction mixture over 30 minutes. Caution: Gas evolution (H₂) will occur.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (or LC-MS) until the starting acid is consumed.[1]

-

Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of Methanol (excess) until gas evolution ceases.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate and wash with 1M HCl, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: If necessary, purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Synthetic Pathway Visualization

The following diagram illustrates the synthesis and downstream divergence.

Figure 1: Synthetic workflow from the benzoic acid precursor to the target alcohol and subsequent divergent pathways.[1]

Reactivity & Applications

This molecule acts as a "linchpin" intermediate.[1] The orthogonality of the functional groups allows for sequential modification.[1]

The Aryl Bromide Handle (Cross-Coupling)

The bromine at the para position is highly activated for Palladium-catalyzed cross-coupling reactions.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds.[1]

-

Buchwald-Hartwig: Amination to introduce nitrogen heterocycles.[1]

-

Note: The alcohol group is generally compatible with standard Suzuki conditions (Base/Pd/Heat), but protecting it as a silyl ether (e.g., TBS) may improve yields if the substrate is sensitive.[1]

The Benzylic Alcohol (Derivatization)[1]

-

Oxidation: Can be oxidized to 4-bromo-2-methylbenzaldehyde using mild reagents like Dess-Martin Periodinane (DMP) or Swern conditions.[1] This aldehyde is a precursor for reductive amination.[1]

-

Activation: Conversion to a benzyl halide (using SOCl₂ or PBr₃) or mesylate creates a potent electrophile for Sₙ2 reactions, allowing the attachment of the pharmacophore to central cores.[1]

Safety & Handling

While (4-Bromo-2-methylphenyl)methanol is not classified as an extreme hazard, standard laboratory safety protocols apply.[1]

-

Irritant: Benzyl alcohol derivatives can be irritating to skin and eyes.[1]

-

Lachrymator Potential: If converted to the benzyl bromide or chloride, the resulting compound will be a potent lachrymator (tear gas agent).[1] Handle all downstream halides in a fume hood.[1]

-

Storage: Store in a cool, dry place. Light sensitive (aryl bromides can degrade/discolor over time).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22280088, (4-Bromo-2-methylphenyl)methanol. Retrieved from [Link][1]

-

Madanahalli, R. R., et al. (2014). Synthesis of Bromobenzyl Alcohols via Borane Reduction. (Adapted from WO2014/202580).[1][5] Retrieved from [Link][1][5]

Sources

- 1. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Bromo-3-methylphenyl)methanol | CAS#:149104-89-2 | Chemsrc [chemsrc.com]

- 3. srinichem.com [srinichem.com]

- 4. 4-ブロモ-2-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (4-Bromo-2-methylphenyl)methanol: From Emergence in Early Synthetic Chemistry to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Synthetic Chemistry

(4-Bromo-2-methylphenyl)methanol, a seemingly unassuming substituted benzyl alcohol, represents a cornerstone of modern organic synthesis. Its unique arrangement of a hydroxylmethyl group, a bromine atom, and a methyl group on a benzene ring provides a versatile platform for the construction of complex molecular architectures. This guide delves into the scientific journey of this compound, from its likely emergence in the systematic explorations of aromatic chemistry in the early 20th century to its contemporary applications as a key intermediate in the development of pharmaceuticals and advanced materials. While a singular "discovery" event for this specific isomer is not prominently documented, its synthesis and utility are a direct consequence of the foundational principles of organic chemistry established over a century of research.

Chemical Identity and Properties

(4-Bromo-2-methylphenyl)methanol, also known as 4-Bromo-2-methylbenzyl alcohol, is a solid at room temperature. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17100-58-2 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| IUPAC Name | (4-bromo-2-methylphenyl)methanol | [1][2] |

| Synonyms | 4-Bromo-2-methylbenzyl alcohol, 5-Bromo-2-(hydroxymethyl)toluene | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 76-80 °C | [3] |

| Boiling Point | 287.9±20.0 °C (Predicted) | [3] |

| Solubility | Soluble in methanol and chloroform (slightly). | [3] |

Spectroscopic Data:

Detailed spectroscopic information, including ATR-IR and Raman spectra, is available and crucial for the unambiguous identification and quality control of (4-Bromo-2-methylphenyl)methanol.[1] These analytical techniques confirm the presence of the key functional groups: the hydroxyl (O-H stretch), the aromatic ring (C-H and C=C stretches), and the carbon-bromine bond (C-Br stretch).

Historical Context: The Dawn of Aromatic Substitution Chemistry

Systematic studies on the halogenation of substituted toluenes were a focal point of organic chemistry during this period. For instance, a 1914 paper in the Journal of the Chemical Society, Transactions detailed the chlorination and bromination of various substituted toluenes. These investigations aimed to understand the directing effects of different substituents on the aromatic ring, a fundamental concept that governs the outcome of such reactions. The synthesis of a compound like (4-Bromo-2-methylphenyl)methanol would have been a logical extension of this work, likely achieved through the bromination of 2-methylbenzyl alcohol or the reduction of a corresponding benzoic acid or benzaldehyde.

The logical pathway to the synthesis of (4-Bromo-2-methylphenyl)methanol would have followed established principles of electrophilic aromatic substitution and functional group transformations. The presence of the methyl group, an ortho-, para-director, and the hydroxylmethyl group would have been key considerations in designing a synthetic route.

Caption: Plausible historical synthetic logic for (4-Bromo-2-methylphenyl)methanol.

Modern Synthetic Methodologies

Today, (4-Bromo-2-methylphenyl)methanol is readily accessible through various well-established synthetic routes. The choice of a particular method often depends on the starting materials' availability, desired scale, and overall cost-effectiveness. The two primary strategies involve either the reduction of a corresponding carbonyl compound or the functionalization of a pre-brominated toluene derivative.

Reduction of 4-Bromo-2-methylbenzaldehyde or Benzoic Acid

A common and efficient method involves the reduction of the aldehyde or carboxylic acid functionality.

-

Starting Material: 4-Bromo-2-methylbenzaldehyde or 4-Bromo-2-methylbenzoic acid.

-

Reducing Agents: Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of aldehydes, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) are effective for the reduction of carboxylic acids.[4]

Step-by-Step Protocol for the Reduction of 4-Bromo-2-methylbenzaldehyde with Sodium Borohydride:

-

Dissolution: Dissolve 4-bromo-2-methylbenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride and the borate esters.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Workup: Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure (4-Bromo-2-methylphenyl)methanol.

Caption: Workflow for the reduction of 4-Bromo-2-methylbenzaldehyde.

Bromination of 2-Methylbenzyl Alcohol

An alternative approach is the direct bromination of 2-methylbenzyl alcohol. This requires careful control of reaction conditions to achieve the desired regioselectivity, as the hydroxylmethyl and methyl groups are both ortho-, para-directing.

-

Starting Material: 2-Methylbenzyl alcohol.

-

Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a radical initiator or an electrophilic bromine source like bromine (Br₂) with a Lewis acid catalyst.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the bromo, methyl, and hydroxymethyl groups makes (4-Bromo-2-methylphenyl)methanol a valuable intermediate in several areas of chemical research and development.[5]

Pharmaceutical Synthesis

The compound serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs).[5] The bromine atom is particularly useful as it can be readily converted to other functional groups through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse molecular fragments, which is a crucial strategy in medicinal chemistry for optimizing the biological activity of drug candidates.[6] For example, it can be used in the synthesis of compounds targeting a wide range of diseases, from cancer to inflammatory conditions.[7][8]

Agrochemicals and Specialty Chemicals

Similar to its role in pharmaceuticals, (4-Bromo-2-methylphenyl)methanol is also utilized in the synthesis of novel agrochemicals, such as herbicides and fungicides.[6] The brominated aromatic core can be a key component for enhancing the efficacy and stability of these products.[6] Furthermore, it serves as a precursor in the production of various specialty chemicals, including those used in materials science for the development of new polymers and optoelectronic materials.[5]

Safety and Handling

(4-Bromo-2-methylphenyl)methanol is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][9] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.[3]

Conclusion

(4-Bromo-2-methylphenyl)methanol, a compound likely first synthesized during the systematic explorations of aromatic chemistry in the early 20th century, has evolved into a versatile and indispensable building block in modern organic synthesis. Its unique combination of functional groups provides a robust platform for the construction of complex molecules, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, historical context, and synthetic methodologies is essential for any researcher aiming to leverage its full potential in their scientific endeavors.

References

-

Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromo-2-methylphenyl)methanol. Retrieved from [Link]

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.

- Kumar, R., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry.

Sources

- 1. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-methylbenzyl Alcohol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. 4-BROMO METHYLBENZYL ALCOHOL CAS#: 71831-21-5 [m.chemicalbook.com]

- 4. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. srinichem.com [srinichem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 17100-58-2|(4-Bromo-2-methylphenyl)methanol|BLD Pharm [bldpharm.com]

Technical Guide: Chemical Reactivity & Applications of (4-Bromo-2-methylphenyl)methanol

[1]

Introduction: Scaffold Analysis & Strategic Value

(4-Bromo-2-methylphenyl)methanol (CAS: 17100-58-2 ) is a bifunctional building block critical to modern medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses an aryl bromide "warhead" for cross-coupling and a benzylic alcohol "handle" for electrophilic activation or oxidation.[1]

Structurally, the ortho-methyl group imposes a specific steric environment.[1] While it does not significantly hinder the para-bromide (relative to the methyl), it provides conformational restriction in downstream biaryl systems, a feature often exploited to improve selectivity in kinase inhibitors and GPCR antagonists.[1]

Key Physiochemical Data

| Property | Value | Note |

| Molecular Formula | C₈H₉BrO | |

| Molecular Weight | 201.06 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 87–90 °C | Solid handling is preferred over liquid analogs |

| Solubility | DCM, THF, Ethyl Acetate | Poor solubility in water; requires polar organic solvents |

Module 1: Transformations of the Benzylic Alcohol

The benzylic alcohol is the primary vector for attaching this scaffold to larger molecular frameworks.[1] It can be oxidized to an aldehyde for reductive aminations or converted into a potent electrophile (benzyl halide).[1]

Protocol A: Selective Oxidation to 4-Bromo-2-methylbenzaldehyde

Context: This transformation is essential when the target molecule requires a formyl group for condensation reactions (e.g., forming benzimidazoles or reductive amination).[1] Manganese Dioxide (MnO₂) is the preferred reagent over Cr(VI) species due to milder conditions and chemoselectivity.[1]

Experimental Workflow (Chemoselective):

-

Reagents: Activated MnO₂ (10–20 equivalents), Dichloromethane (DCM) or Chloroform.[1]

-

Procedure:

-

Dissolve (4-Bromo-2-methylphenyl)methanol (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Add activated MnO₂ (10 eq) in portions to control the exotherm.[1]

-

Stir the heterogeneous slurry vigorously at room temperature for 12–72 hours. Note: Reaction progress is strictly monitored by TLC (Hexane/EtOAc) as benzyl alcohols can over-oxidize to acids if wet solvents are used with stronger oxidants.[1]

-

Filtration: Filter through a pad of Celite to remove Mn species.[1] Rinse the pad thoroughly with DCM.[1]

-

Isolation: Concentrate the filtrate in vacuo to yield the aldehyde as a yellow solid/oil.[1][2]

-

-

Critical Control Point: The activity of MnO₂ varies by batch.[1] If the reaction stalls, add fresh oxidant or heat to reflux (40 °C).[1]

Protocol B: Activation to Benzylic Halides (Leaving Group Installation)

Context: Converting the hydroxyl group to a bromide or chloride creates a reactive electrophile for S_N2 reactions with amines or phenols.[1]

Experimental Workflow (Bromination):

-

Reagents: Phosphorus Tribromide (PBr₃), DCM.[1]

-

Procedure:

-

Cool a solution of the alcohol (1.0 eq) in DCM to 0 °C under nitrogen.

-

Add PBr₃ (0.4–0.5 eq) dropwise.[1] Caution: PBr₃ reacts violently with moisture; ensure dry conditions.

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Carefully add saturated aqueous NaHCO₃ at 0 °C to neutralize HBr byproducts.

-

Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.

-

-

Result: 4-Bromo-1-(bromomethyl)-2-methylbenzene (CAS: 156001-49-9).[1][3] This intermediate is highly lachrymatory and should be handled in a fume hood.[1]

Module 2: Aryl Bromide Functionalization (The Warhead)

The aryl bromide moiety allows for the construction of C-C and C-N bonds.[1] The presence of the free alcohol (if unprotected) requires specific catalytic systems, though protection (as a silyl ether or benzyl ether) is often recommended for high-yielding Buchwald-Hartwig couplings.[1]

Protocol C: Suzuki-Miyaura Cross-Coupling

Context: Used to synthesize biaryl scaffolds common in kinase inhibitors.[1] The ortho-methyl group is meta to the bromide, meaning steric hindrance at the coupling site is minimal, allowing for standard Pd(0)/Pd(II) cycles.[1]

Standard Operating Procedure:

-

Catalyst System: Pd(dppf)Cl₂·DCM (3–5 mol%) is robust.[1] Alternatively, Pd(PPh₃)₄.[1]

-

Base/Solvent: K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).[1] The water cosolvent is crucial for dissolving the inorganic base.[1]

-

Procedure:

-

Combine (4-Bromo-2-methylphenyl)methanol (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base in the solvent mixture.[1][4]

-

Degas the solution (sparge with Argon for 10 min) before adding the Pd catalyst to prevent catalyst oxidation.

-

Heat to 80–90 °C for 4–12 hours.

-

Observation: The reaction mixture typically darkens to black (Pd precipitation) upon completion.[1]

-

-

Compatibility: The free hydroxyl group is generally tolerated in Suzuki couplings using carbonate bases.[1] However, if using strong bases (e.g., NaOtBu) for C-N coupling, the alcohol must be protected (e.g., TBS-Cl) to prevent deprotonation and catalyst poisoning.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

Figure 1: Divergent synthesis map showing the "Handle" (Oxidation/Activation) and "Warhead" (Coupling/Lithiation) pathways.[1]

Case Study: Synthesis of a Kinase Inhibitor Fragment

Scenario: A medicinal chemistry team targets a dual EGFR/RAF inhibitor. The synthesis requires linking a heterocycle to the benzylic position before performing the cross-coupling to install the tail group.[1]

Step-by-Step Workflow:

-

Benzylic Substitution:

-

Action: React with Thionyl Chloride (SOCl₂) to form the benzyl chloride.[1]

-

Reaction: S_N2 displacement with a pyrimidine amine nucleophile (Base: K₂CO₃, Solvent: DMF, Heat: 60 °C).

-

Outcome: 4-Bromo-2-methyl-benzyl-aminopyrimidine intermediate.

-

Cross-Coupling (Suzuki):

-

Input: Intermediate from Step 1.

-

Action: React with Indazole-boronic ester.

-

Conditions: Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O.

-

Outcome: Final biaryl kinase inhibitor candidate.[1]

-

Why this order? Performing the S_N2 reaction first avoids potential interference of the nucleophilic amine with the palladium catalyst in the subsequent step.[1]

References

-

Synthesis of 4-bromo-1-(bromomethyl)-2-methylbenzene : ChemicalBook, CAS 156001-49-9.[1][3] Link

-

Oxidation Protocols (MnO₂) : Organic Chemistry Portal, Oxidation of Alcohols to Aldehydes.[1] Link

-

Suzuki Coupling Methodology : TCI Chemicals, Suzuki-Miyaura Cross Coupling Reaction.[1] Link

-

Renin Inhibitor Patent (Use of CAS 17100-58-2) : Google Patents, WO2010114978A1.[1] Link

-

Kinase Inhibitor Synthesis (Fused Tricyclic Amides) : Google Patents, US9670231B2.[1] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2008021851A2 - Novel compounds as antagonists or inverse agonists for opioid receptors - Google Patents [patents.google.com]

- 3. 5-Bromo-2-(bromomethyl)toluene, 4-Bromo-1-(bromomethyl)-2-methylbenzene | 156001-49-9 [chemicalbook.com]

- 4. WO2015011252A1 - Pyrimidine-pyridinone serine/threonine kinase inhibitors - Google Patents [patents.google.com]

- 5. CAS RN 17100-58-2 | Fisher Scientific [fishersci.com]

- 6. US10280158B2 - Immune adjustment compound, use thereof and pharmaceutical composition comprising same - Google Patents [patents.google.com]

- 7. alchempharmtech.com [alchempharmtech.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to the Theoretical Properties of (4-Bromo-2-methylphenyl)methanol

(4-Bromo-2-methylphenyl)methanol, also known as 4-Bromo-2-methylbenzyl alcohol, is a substituted aromatic alcohol that serves as a crucial intermediate in various fields of chemical synthesis. Its structure, featuring a brominated phenyl ring with ortho-methyl and benzylic alcohol functionalities, provides a unique combination of reactive sites. This makes it a valuable precursor in the development of active pharmaceutical ingredients (APIs), advanced materials, and specialty chemicals.[1] The strategic placement of the bromine atom allows for its participation in a wide array of cross-coupling reactions, while the hydroxyl and methyl groups can be manipulated or can influence the electronic properties and steric environment of the molecule. This guide offers a comprehensive overview of its theoretical properties, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development. This section details the key physical, chemical, and spectroscopic characteristics of (4-Bromo-2-methylphenyl)methanol.

Core Chemical and Physical Properties

The inherent properties of (4-Bromo-2-methylphenyl)methanol dictate its behavior in different solvent systems, its thermal stability, and its general handling requirements. These computed and experimentally-derived values are summarized below.

| Property | Value | Source |

| IUPAC Name | (4-bromo-2-methylphenyl)methanol | PubChem[2] |

| Synonyms | 4-Bromo-2-methylbenzyl alcohol, 5-Bromo-2-(hydroxymethyl)toluene | PubChem[2] |

| CAS Number | 17100-58-2 | PubChem[2] |

| Molecular Formula | C₈H₉BrO | PubChem[2] |

| Molecular Weight | 201.06 g/mol | PubChem[2] |

| Appearance | White solid | ChemicalBook[3] |

| Monoisotopic Mass | 199.98368 Da | PubChem[2] |

| XLogP3 (Predicted) | 2.1 | PubChem[2] |

| Storage | Sealed in dry, room temperature | BLD Pharm[4] |

Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation and purity assessment. The expected spectral characteristics for (4-Bromo-2-methylphenyl)methanol are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen environments. Key expected signals include: a singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm, a singlet for the benzylic methylene protons (CH₂OH) near δ 4.5-4.7 ppm, a singlet for the alcohol proton (-OH) which can vary in position, and distinct signals for the three aromatic protons in the δ 7.0-7.5 ppm region, reflecting their unique electronic environments due to the bromine and methyl substituents.

-

¹³C NMR Spectroscopy: The carbon spectrum would show eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons are expected around 2850-3100 cm⁻¹. The C-O stretching of the primary alcohol should appear in the 1000-1080 cm⁻¹ range. The C-Br stretch typically appears in the fingerprint region, below 600 cm⁻¹. Spectral data for this compound is available from various sources, including those utilizing Bruker Tensor 27 FT-IR instruments.[2]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks ([M]⁺ and [M+2]⁺) would be prominent. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated to aid in mass spectrometric identification.[5]

Part 2: Synthesis and Reactivity

The utility of (4-Bromo-2-methylphenyl)methanol as a building block is rooted in its accessible synthesis and predictable reactivity.

Synthetic Approach: Reduction of 4-Bromo-2-methylbenzoic Acid

A common and efficient method for the synthesis of (4-Bromo-2-methylphenyl)methanol is the reduction of the corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid. This transformation can be reliably achieved using a borane-tetrahydrofuran (THF) complex.

Causality of Experimental Choice: Borane-THF is selected as the reducing agent due to its high selectivity for carboxylic acids over other functional groups that might be present. Unlike stronger reducing agents like lithium aluminum hydride (LAH), borane-THF offers a safer reaction profile with easier workup procedures. The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-2-methylbenzoic acid (1 equivalent) in anhydrous THF (approx. 4 mL per mmol of acid).

-

Inert Atmosphere: Purge the system with dry nitrogen gas to ensure anhydrous conditions, which are critical for the stability and reactivity of the borane complex.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: Slowly add a 1.0 M solution of Borane-THF complex in THF (2 equivalents) to the stirred solution via the dropping funnel over 30-60 minutes.[6]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours.[6] Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) at 0°C.[6] This step neutralizes any remaining borane complex and hydrolyzes the intermediates.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).[6]

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine solution. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purification: The crude (4-Bromo-2-methylphenyl)methanol can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final product as a white solid.

Key Reactions and Synthetic Utility

The true value of (4-Bromo-2-methylphenyl)methanol lies in its potential for subsequent chemical transformations, making it a versatile intermediate.

-

Oxidation: The primary alcohol group can be selectively oxidized to the corresponding aldehyde (4-bromo-2-methylbenzaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid (4-bromo-2-methylbenzoic acid) using stronger oxidants like potassium permanganate (KMnO₄).

-

Cross-Coupling Reactions: The bromine atom is the key to its utility in forming carbon-carbon and carbon-heteroatom bonds. It readily participates in reactions such as:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

-

Heck Reaction: Palladium-catalyzed reaction with alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

-

-

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis, reacting with an alkyl halide under basic conditions.

These reactions highlight the compound's role as a scaffold for building molecular complexity, essential in drug discovery and materials science.[1]

Part 3: Applications in Drug Development and Research

Substituted benzyl alcohols are prevalent structural motifs in medicinal chemistry. (4-Bromo-2-methylphenyl)methanol, in particular, serves as a precursor for synthesizing compounds with potential therapeutic activities.

Intermediate for API Synthesis

The compound is a vital building block for creating more complex molecules for active pharmaceutical ingredients (APIs).[1] Its structure can be found embedded within larger molecules designed to interact with specific biological targets. For instance, derivatives of brominated phenyl compounds are explored in the development of various therapeutic agents. The development of novel antimicrobial drugs is a crucial area where such heterocyclic compounds are of great importance.[7]

Scaffold for Inhibitor Development

The phenyl ring provides a rigid scaffold that can be functionalized to present specific pharmacophores in three-dimensional space. For example, derivatives are used in the synthesis of enzyme inhibitors. The bromo-substituent can be replaced with other functional groups via coupling reactions to explore the structure-activity relationship (SAR) of a potential drug candidate, optimizing its potency and selectivity for a target like a protein kinase or a receptor.[8]

Part 4: Safety and Handling

Proper handling of (4-Bromo-2-methylphenyl)methanol is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Identification

-

H302: Harmful if swallowed (Acute toxicity, oral).[2]

-

H315: Causes skin irritation (Skin corrosion/irritation).[2]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation).[2]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure).[2]

Recommended Precautionary Measures

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][9]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301+P317: If swallowed: Get medical help.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

Researchers must always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

-

Purosolv. (2026). Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Leptophos. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromo-2-methylphenyl)methanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

-

Chemsrc. (2026). (4-Bromo-3-methylphenyl)methanol. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (4-METHYLPHENYL)METHANOL. Retrieved from [Link]

-

J&K Scientific. (n.d.). (4-Bromo-3-methylphenyl)methanol. Retrieved from [Link]

-

ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

-

Agilent Technologies, Inc. (2024). Methanol - Safety Data Sheet. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

(n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of (4-methylphenyl)methanol. Retrieved from [Link]

-

Chegg.com. (2017). Solved 1. The reaction of 2-bromo-2-methylbutane with. Retrieved from [Link]

-

PubChemLite. (n.d.). (4-bromo-2-methylphenyl)methanol (C8H9BrO). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-bromo-4-methylphenyl)methanol CAS#: 824-53-3 [m.chemicalbook.com]

- 4. 873-75-6|(4-Bromophenyl)methanol|BLD Pharm [bldpharm.com]

- 5. PubChemLite - (4-bromo-2-methylphenyl)methanol (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 6. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Note: Scalable Synthesis of (4-Bromo-2-methylphenyl)methanol

Introduction & Strategic Analysis

(4-Bromo-2-methylphenyl)methanol is a critical benzylic alcohol intermediate used extensively in medicinal chemistry. Its structural value lies in the trifunctional scaffold :

-

Benzylic Alcohol: A handle for oxidation to aldehydes, conversion to leaving groups (halides/mesylates) for nucleophilic substitution, or direct etherification.

-

Aryl Bromide: A high-fidelity site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

Ortho-Methyl Group: Provides steric bulk that can influence the conformation of downstream drug targets or prevent metabolic oxidation at the benzylic position.

This protocol details two robust synthetic routes. Method A (Acid Reduction) is the preferred "building block" route due to the lower cost of the benzoic acid precursor. Method B (Aldehyde Reduction) is a milder, faster protocol suitable for late-stage functionalization or small-scale rapid synthesis.

Retrosynthetic Logic

The synthesis relies on preserving the aryl bromide while selectively reducing the carbonyl functionality.

Figure 1: Retrosynthetic disconnection of the target benzylic alcohol.

Method A: Reduction of 4-Bromo-2-methylbenzoic Acid

Best for: Large-scale synthesis (>10 g), cost optimization. Reaction Type: Chemoselective Hydride Reduction.

Principle

Carboxylic acids are notoriously difficult to reduce without affecting other sensitive functional groups. Lithium Aluminum Hydride (LAH) is effective but often leads to hydrodehalogenation (loss of the bromine atom) or vigorous exotherms.

This protocol uses Borane-Tetrahydrofuran (BH₃[1]·THF) . Borane is highly chemoselective for carboxylic acids (reducing them faster than esters or nitriles) and, crucially, is inert toward aryl bromides under these conditions.

Reagents & Materials

| Reagent | Equiv. | Role | Hazards |

| 4-Bromo-2-methylbenzoic acid | 1.0 | Substrate | Irritant |

| BH₃[2]·THF (1.0 M in THF) | 1.5 - 2.0 | Reducing Agent | Water Reactive, Flammable |

| Tetrahydrofuran (THF) | Solvent | Solvent | Peroxide former, Flammable |

| Methanol | Excess | Quenching | Toxic, Flammable |

Step-by-Step Protocol

-

Setup: Oven-dry a 2-neck round-bottom flask (RBF) and a pressure-equalizing addition funnel. Flush with Nitrogen (N₂) or Argon.[3]

-

Dissolution: Charge the RBF with 4-Bromo-2-methylbenzoic acid (1.0 equiv) and anhydrous THF (concentration ~0.5 M). Stir until fully dissolved.

-

Cooling: Submerge the flask in an ice/water bath (0 °C).

-

Addition: Transfer the BH₃·THF solution to the addition funnel via cannula or syringe. Add dropwise to the acid solution over 30–60 minutes.

-

Note: Hydrogen gas (H₂) is evolved. Ensure proper venting through a bubbler.

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting acid spot (low R_f, streaks) should disappear.

-

-

Quenching (Critical): Cool the mixture back to 0 °C. Very slowly add Methanol.

-

Caution: Vigorous evolution of H₂ will occur. Add dropwise until bubbling ceases.

-

-

Workup:

-

Purification: The crude material is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO₂, 0→20% EtOAc in Hexanes).

Method B: Reduction of 4-Bromo-2-methylbenzaldehyde

Best for: Small scale, rapid synthesis, or when the aldehyde is the available precursor. Reaction Type: Nucleophilic Addition.[4]

Principle

Sodium Borohydride (NaBH₄) is a mild reducing agent that reduces aldehydes to primary alcohols.[4][5] It is safe to handle in open air (briefly) and tolerates protic solvents.

Step-by-Step Protocol

-

Dissolution: In a single-neck flask, dissolve 4-Bromo-2-methylbenzaldehyde (1.0 equiv) in Methanol (0.2 M concentration).

-

Cooling: Cool to 0 °C.

-

Addition: Add NaBH₄ (1.2 equiv) portion-wise as a solid over 10 minutes.

-

Stirring: Stir at 0 °C for 30 minutes, then warm to RT for 1 hour.

-

Quenching: Add a small amount of Acetone or 1M HCl to destroy excess hydride.

-

Extraction: Remove Methanol via rotary evaporation. Partition the residue between EtOAc and Water.[1][3][8]

-

Isolation: Wash organic layer with Brine, dry (MgSO₄), and concentrate.

Analytical Characterization

Upon isolation, the identity of (4-Bromo-2-methylphenyl)methanol must be validated.

| Technique | Expected Signal / Value | Structural Assignment |

| Physical State | White to off-white solid | Crystalline lattice |

| ¹H NMR (CDCl₃) | δ 7.35 (s, 1H) | Ar-H (C3, ortho to Me/Br) |

| δ 7.32 (d, J=8.2 Hz, 1H) | Ar-H (C5, meta to CH₂OH) | |

| δ 7.20 (d, J=8.2 Hz, 1H) | Ar-H (C6, ortho to CH₂OH) | |

| δ 4.65 (s or d, 2H) | Ar-CH ₂-OH | |

| δ 2.31 (s, 3H) | Ar-CH ₃ | |

| δ ~1.8 (br s, 1H) | -OH (Exchangeable) | |

| ¹³C NMR | ~138, 137, 131, 129, 126 | Aromatic Carbons |

| ~63.5 ppm | Benzylic Carbon (CH₂OH) | |

| ~19.0 ppm | Methyl Carbon |

Note: NMR shifts are predicted based on substituent effects of the 4-bromo-2-methyl isomer. The C3 proton is often a singlet due to weak meta-coupling.

Process Safety & Handling

Borane Hazards (Method A)

-

Risk: BH₃[9]·THF is moisture sensitive and can generate flammable H₂ gas upon contact with water or alcohols.

-

Control: Always use a dry, inert atmosphere (N₂ manifold). Quench slowly at low temperature.

Alkyl Bromide Toxicity

-

Risk: Benzylic bromides (if side reactions occur) are potent lachrymators. The target alcohol itself is an irritant (H315, H319).

-

Control: Handle all solids in a fume hood. Wear nitrile gloves and safety goggles.

Workflow Diagram

Figure 2: General workflow for the reduction protocol.

References

-

PubChem. (4-Bromo-2-methylphenyl)methanol (CID 22280088).[2] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Borane Reductions (using BH3.THF or BH3.Me2S). Org.[2][5][6][8][9][10][11] Synth. Coll. Vol. general procedures. Available at: [Link]

- Boehringer Ingelheim International GMBH.WO2014/202580.

Sources

- 1. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 2. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. youtube.com [youtube.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. Borane Reagents [organic-chemistry.org]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (4-Bromo-2-methylphenyl)methanol Derivatives

Introduction & Strategic Significance

(4-Bromo-2-methylphenyl)methanol (CAS: 80866-80-4) is a critical bifunctional building block in medicinal chemistry. It features an aryl bromide moiety primed for cross-coupling and a benzylic alcohol handle available for further derivatization (e.g., oxidation to aldehydes or conversion to leaving groups). This scaffold is structurally homologous to intermediates used in the synthesis of Angiotensin II receptor antagonists (sartans) and various liquid crystal materials.

The Chemoselectivity Challenge

The primary challenge in utilizing this substrate is the presence of the free unprotected hydroxyl group. While Suzuki-Miyaura coupling is generally tolerant of protic functional groups, the benzylic alcohol presents specific risks:

-

Catalyst Poisoning: High concentrations of alkoxides (formed by strong bases) can coordinate to unsaturated Pd(0) species, retarding the catalytic cycle.

-

Side Reactions: Under harsh conditions, benzylic alcohols can undergo oxidation to aldehydes or unintended etherification.

-

Solubility: The polarity of the hydroxymethyl group often necessitates biphasic solvent systems to ensure homogeneity of the organic halide and the inorganic base.

Core Directive: This guide prioritizes direct coupling protocols that avoid the atom-uneconomical step of protecting/deprotecting the alcohol (e.g., as a TBS ether or THP acetal), unless absolutely necessary for specific downstream applications.

Mechanistic Insight & Reaction Logic

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. However, the choice of ligand is dictated by the electronic density of the aryl bromide and the steric environment of the ortho-methyl group.

The Catalytic Cycle (Substrate Specific)

-

Oxidative Addition: The rate-determining step. The electron-donating methyl group at the ortho position and the hydroxymethyl group at the para position make the C-Br bond relatively electron-rich compared to electron-deficient aryl halides. This requires a ligand capable of increasing the electron density on the Palladium center (e.g., phosphines like PCy3 or bidentate ligands like dppf).

-

Transmetallation: The boronic acid (activated by base) transfers the organic group to the Pd center. The free hydroxyl group acts as a spectator but requires a base that does not deprotonate it irreversibly to form a reactive alkoxide.

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Visualization: Reaction Workflow

The following diagram outlines the logical flow for selecting the correct protocol based on the coupling partner.

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate complexity and scale.

Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Applicability: Best for coupling with phenylboronic acids, simple heteroaryl boronic acids, and vinyl boronates. Rationale: Pd(dppf)Cl2 is robust, air-stable, and resists deactivation by the free hydroxyl group. Dioxane/Water ensures solubility of both the polar alcohol and the inorganic base.

Reagents:

-

Substrate: (4-Bromo-2-methylphenyl)methanol (1.0 equiv)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

-

Base: K2CO3 (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

-

Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Critical: Oxygen promotes homocoupling of the boronic acid.

-

Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

-

Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add the Pd catalyst, or add it as a solution in dioxane if using an automated reactor.

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC (stain with KMnO4 to visualize the alcohol) or LCMS.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography.

Protocol B: High-Performance Method (Sterically Demanding)

Applicability: For coupling with ortho-substituted boronic acids or electron-poor heterocycles where the standard protocol fails. Rationale: Buchwald precatalysts (XPhos Pd G2) generate highly active mono-ligated Pd(0) species that facilitate oxidative addition into crowded centers.

Reagents:

-

Catalyst: XPhos Pd G2 (1-2 mol%)

-

Base: K3PO4 (tribasic, 3.0 equiv)

-

Solvent: THF : Water (10:1)

Step-by-Step:

-

Combine aryl bromide, boronic acid, and K3PO4 in the vessel.

-

Add the XPhos Pd G2 catalyst.

-

Evacuate/backfill with Argon.

-

Add degassed THF/Water.

-

Stir at room temperature for 1 hour. If conversion is low (<10%), heat to 60 °C.

-

Note: This system is often active enough to proceed at ambient temperature, preserving sensitive functional groups.[1]

-

Data Summary & Optimization Parameters

The following table summarizes the impact of solvent and base choices specifically for hydroxymethyl-substituted aryl halides.

| Parameter | Recommendation | Mechanistic Reason |

| Solvent | Dioxane/H2O (4:1) | Excellent solubility for the polar -CH2OH group; high boiling point allows thermal activation. |

| Alt. Solvent | n-Butanol | Good for industrial scale; high solubility of reactants; eco-friendly class. |

| Base | K2CO3 | Mild enough to prevent oxidation of the benzylic alcohol; strong enough to activate boronic acid. |

| Avoid | NaOtBu / NaH | Too strong; will deprotonate the alcohol (pKa ~16) forming alkoxides that may poison Pd. |

| Catalyst | Pd(dppf)Cl2 | Bidentate ligand prevents β-hydride elimination (though not possible on this substrate) and enhances stability. |

Mechanism of Action: The Hydroxyl Group Role

It is vital to understand that the benzylic alcohol is not a leaving group under these conditions. However, it can participate in hydrogen bonding with the solvent, influencing the solvation shell around the reaction center.

Figure 2: Simplified catalytic cycle highlighting the non-participatory nature of the hydroxyl group in the core mechanism.

Troubleshooting & Validation (Self-Correcting Systems)

Issue: "Black Metal" Precipitation

-

Cause: Catalyst decomposition due to lack of ligand stabilization or oxygen ingress.

-

Correction: Increase ligand loading (add 10% free PPh3 or dppf) or re-degas solvents. Ensure the alcohol substrate is free of thiols or amines that might strip ligands.

Issue: Homocoupling of Boronic Acid

-

Correction: Switch to a stricter inert atmosphere (Schlenk line vs. balloon). Reduce the amount of catalyst.

Issue: Low Conversion of Aryl Bromide

-

Cause: Catalyst deactivation or poor solubility.

-

Correction: Switch to Protocol B (XPhos). If the substrate is not dissolving, add a co-solvent like Methanol (10% v/v) to the Dioxane mixture.

Validation Check:

-

TLC: The product (biaryl alcohol) will typically be more non-polar than the starting alcohol but more polar than the de-brominated byproduct.

-

NMR: Look for the disappearance of the distinct aromatic signals of the starting material and the appearance of new peaks corresponding to the coupled ring. The benzylic -CH2- protons (usually singlet around δ 4.6-4.8 ppm) may shift slightly upfield/downfield depending on the electronic nature of the new ring.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

-

PubChem. (n.d.). (4-Bromo-2-methylphenyl)methanol (CID 22280088).[5] National Center for Biotechnology Information. Retrieved October 26, 2023. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: (4-Bromo-2-methylphenyl)methanol as a Versatile Reagent in Multi-Step Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: A Multifaceted Building Block for Modern Synthesis

(4-Bromo-2-methylphenyl)methanol is a bifunctional organic compound that serves as a highly versatile and valuable building block in multi-step organic synthesis.[1] Its structure is distinguished by three key reactive sites: a primary benzylic alcohol, a strategically positioned aryl bromide, and a methyl group on the aromatic ring. This unique combination of functional groups allows for a wide array of selective transformations, making it an ideal starting material for the synthesis of complex molecules, particularly in the realms of pharmaceuticals, agrochemicals, and material science.[1]

The benzylic alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a good leaving group for nucleophilic substitution reactions. The aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional control. The methyl group, while less reactive, influences the electronic properties and steric environment of the aromatic ring, which can be exploited to direct regioselectivity in certain reactions.

This guide provides an in-depth exploration of the synthetic utility of (4-Bromo-2-methylphenyl)methanol, complete with detailed, field-proven protocols and expert insights into the causality behind experimental choices.

| Property | Value | Source |

| IUPAC Name | (4-bromo-2-methylphenyl)methanol | PubChem[2] |

| Synonyms | 4-Bromo-2-methylbenzyl alcohol | PubChem[2] |

| CAS Number | 17100-58-2 | PubChem[2] |

| Molecular Formula | C₈H₉BrO | PubChem[2] |

| Molecular Weight | 201.06 g/mol | PubChem[2] |

| Appearance | White to off-white solid |

Section 1: Transformations of the Benzylic Alcohol Moiety